molecular formula C14H11BrN2O2 B11692698 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide CAS No. 116324-95-9

3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide

Cat. No.: B11692698
CAS No.: 116324-95-9
M. Wt: 319.15 g/mol
InChI Key: QEXIQGCBAFBJNW-CXUHLZMHSA-N
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Description

3-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide is an organic Schiff base compound formed via the condensation reaction of salicylaldehyde with 3-bromobenzoic acid hydrazide . This reagent belongs to the class of aromatic hydrazones, which are characterized by the presence of the azomethine group (-NH-N=CH-) and are known to exhibit a wide spectrum of biological activities and applications in coordination chemistry . The molecular structure of the compound, with the formula C₁₄H₁₁BrN₂O₂, has been confirmed by single-crystal X-ray diffraction. The molecule adopts a trans configuration about both the central C=N and C-N bonds. The two benzene rings form a dihedral angle of 18.5°, and the structure is stabilized by an intramolecular O—H⋯N hydrogen bond . In the crystalline lattice, molecules are linked into chains along the c-axis via intermolecular N—H⋯O and C—H⋯O hydrogen bonds . Compounds derived from aromatic hydrazides and aldehydes are of significant research value in medicinal and materials chemistry. They are frequently investigated as versatile ligands for constructing metal complexes and are explored for their diverse biological properties, which include antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The structural motif of this compound makes it a candidate for research into cholinesterase and tyrosinase inhibition , which are relevant targets in therapeutic development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

116324-95-9

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-12-6-3-5-10(8-12)14(19)17-16-9-11-4-1-2-7-13(11)18/h1-9,18H,(H,17,19)/b16-9+

InChI Key

QEXIQGCBAFBJNW-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Direct Condensation of Pre-Formed Hydrazides

The most widely documented method involves the condensation of 3-bromobenzohydrazide with 2-hydroxybenzaldehyde (salicylaldehyde) under mild conditions. This single-step protocol, detailed in crystallographic studies, achieves a yield of 71.2% .

Procedure :

  • Reagent Preparation : Dissolve 3-bromobenzoic acid hydrazide (21.5 mg, 0.1 mmol) and salicylaldehyde (12.2 mg, 0.1 mmol) in methanol (10 mL).

  • Reaction Conditions : Stir the mixture at room temperature for 10 minutes, resulting in a clear yellow solution.

  • Crystallization : Allow gradual solvent evaporation over 12 days at ambient temperature to obtain yellow crystalline product.

Key Observations :

  • The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, forming a hydrazone linkage (C=N\text{C=N}) with concomitant water elimination.

  • Methanol serves as an ideal solvent due to its polarity, which facilitates both reaction progression and slow crystallization.

Characterization Data :

  • Elemental Analysis : Found: C 52.45%, H 3.53%, N 8.86%; Calculated for C14H11BrN2O2\text{C}_{14}\text{H}_{11}\text{BrN}_2\text{O}_2: C 52.69%, H 3.47%, N 8.78%.

  • 1H^1\text{H} NMR : Peaks at δ 10.12 (s, 1H, NH), 8.34–7.99 (m, aromatic protons), and 4.63 (s, 2H, NH2_2) confirm hydrazone formation.

Multi-Step Synthesis via Hydrazide Intermediate

An alternative approach involves synthesizing 3-bromobenzohydrazide from 3-bromobenzoic acid before condensation. This method, adapted from benzohydrazide synthesis protocols, offers flexibility in intermediate purification.

Step 1: Synthesis of 3-Bromobenzohydrazide

  • Activation of Carboxylic Acid : React 3-bromobenzoic acid (1 eq.) with 1,1’-carbonyldiimidazole (CDI, 1.3 eq.) in tetrahydrofuran (THF, 0.5 M) for 3 hours at room temperature.

  • Hydrazine Addition : Add hydrazine hydrate (50% v/v, 3 eq.) dropwise to the imidazolide solution and stir overnight.

  • Purification : Decant the THF layer, evaporate under reduced pressure, and recrystallize the crude product in ethanol:water (1:1).

Step 2: Condensation with Salicylaldehyde
Follow the direct condensation procedure outlined in Section 1.1.

Yield Comparison :

  • The CDI-mediated hydrazide synthesis achieves yields of 68–82% for analogous compounds, suggesting potential scalability for 3-bromobenzohydrazide.

Optimization and Reaction Dynamics

Solvent and Temperature Effects

  • Solvent Choice : Methanol outperforms THF in condensation reactions due to its ability to stabilize intermediates via hydrogen bonding.

  • Temperature : Room-temperature stirring prevents side reactions (e.g., aldol condensation), while prolonged crystallization at ambient conditions enhances crystal purity.

Catalytic and Stoichiometric Considerations

  • Catalysts : Unlike methods for related hydrazones, this synthesis avoids metal catalysts, relying instead on inherent electrophilicity of the aldehyde group.

  • Stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde minimizes by-products, as evidenced by high yields (71–77%).

Structural and Crystallographic Insights

Molecular Configuration

  • Trans Geometry : X-ray diffraction confirms the trans arrangement about the C=N\text{C=N} and C—N\text{C—N} bonds, with a dihedral angle of 18.5° between the aromatic rings.

  • Intramolecular Hydrogen Bonding : An O—H⋯N interaction (d=2.65A˚d = 2.65 \, \text{Å}) stabilizes the planar conformation, reducing rotational freedom and enhancing crystalline order.

Intermolecular Interactions

  • Crystal Packing : N—H⋯O and C—H⋯O hydrogen bonds link molecules into chains along the crystallographic c-axis, contributing to thermal stability.

Analytical Techniques and Validation

Spectroscopic Methods

  • NMR Spectroscopy : Distinct peaks for the hydrazide NH (δ10.1\delta \sim 10.1) and imine proton (δ8.3\delta \sim 8.3) confirm successful condensation.

  • UV-Vis : Absorption maxima at 320–350 nm (ππ\pi \rightarrow \pi^*) correlate with extended conjugation in the hydrazone backbone.

Crystallographic Data

  • Space Group : Monoclinic P21/cP2_1/c, with unit cell parameters a=10.9397A˚,b=13.672A˚,c=8.8915A˚,β=95.882a = 10.9397 \, \text{Å}, b = 13.672 \, \text{Å}, c = 8.8915 \, \text{Å}, \beta = 95.882^\circ.

  • Density : 1.603Mg m31.603 \, \text{Mg m}^{-3}, consistent with molecular packing efficiency.

Challenges and Practical Considerations

By-Product Formation

  • Imine Isomerization : Prolonged heating may induce cis-trans isomerization, though this is mitigated by low-temperature crystallization.

  • Hydrazine Excess : Stoichiometric imbalances can lead to dihydrozone by-products, necessitating precise reagent measurement.

Scalability and Industrial Relevance

  • Batch Size Limitations : Slow crystallization (12 days) poses challenges for large-scale production, motivating research into accelerated nucleation techniques.

  • Green Chemistry Potential : Substituting methanol with biodegradable solvents (e.g., ethanol) could enhance sustainability without compromising yield .

Chemical Reactions Analysis

Structural and Conformational Analysis

The compound exhibits a trans configuration about the C=N and C–N bonds, with a dihedral angle of 18.5° between the two aromatic rings . Key structural features include:

  • Hydrogen Bonding :

    • Intramolecular O–H⋯N hydrogen bond stabilizes the hydrazone linkage.

    • Intermolecular N–H⋯O and C–H⋯O hydrogen bonds form chains along the crystallographic c-axis .

For comparison, a dichloro-substituted analog (3-bromo-N'-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide) has a dihedral angle of 13.0° , highlighting how substituents influence molecular geometry .

Feature Value Compound
Dihedral Angle (°)18.53-bromo-N'-(2-hydroxybenzylidene)benzohydrazide
13.0Dichloro-substituted analog
Hydrogen Bond TypesO–H⋯N, N–H⋯O, C–H⋯OBoth compounds

Reactivity and Functional Group Implications

While explicit reactivity studies are not detailed in the literature, the compound’s functional groups suggest potential chemical behaviors:

  • Hydroxyl Group : The phenolic hydroxyl (-OH) could participate in alkylation, acylation, or act as a leaving group under acidic/basic conditions.

  • Bromine Atom : Substitution reactions (e.g., nucleophilic aromatic substitution) may occur, though steric hindrance from the adjacent hydrazone group could limit reactivity.

  • Hydrazone Linkage : The C=N bond is susceptible to hydrolysis under acidic conditions, potentially regenerating the starting aldehyde and hydrazide.

Future studies could explore these reactivity profiles, particularly in medicinal chemistry contexts where such functional groups are critical for bioactivity.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide exhibit antimicrobial activities. The presence of the bromine atom may enhance its efficacy against various pathogens by influencing the compound's interaction with biological targets. Studies have shown that derivatives of benzohydrazides can inhibit certain enzymes and exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The IC50 values for radical scavenging activity indicate varying degrees of effectiveness, with some derivatives showing better activity than established antioxidants .

Anticancer Activity

Preliminary findings suggest that 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide may interact effectively with proteins involved in cancer pathways, warranting further investigation into its anticancer potential. The mechanism of action may involve the inhibition of specific enzymes that are critical for cancer cell proliferation .

Synthesis and Structural Analysis

The synthesis of 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide typically involves a condensation reaction between 3-bromobenzohydrazide and 2-hydroxybenzaldehyde. The reaction can be summarized as follows:

3 bromobenzohydrazide+2 hydroxybenzaldehyde3 bromo N 2 hydroxybenzylidene benzohydrazide+H2O\text{3 bromobenzohydrazide}+\text{2 hydroxybenzaldehyde}\rightarrow \text{3 bromo N 2 hydroxybenzylidene benzohydrazide}+\text{H}_2\text{O}

This process highlights the formation of the hydrazone linkage along with the elimination of water. Structural characterization through techniques such as X-ray crystallography has revealed important details about the molecular geometry, including dihedral angles and hydrogen bonding patterns that contribute to the stability of the compound .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-N'-(2-hydroxybenzylidene)benzohydrazideContains a bromine atomExhibits different biological activity profiles
N'-(4-chlorobenzylidene)benzohydrazideChlorine instead of brominePotentially different reactivity due to chlorine
3,5-Dichloro-N'-(2-hydroxybenzylidene)benzohydrazideTwo chlorine atoms presentIncreased lipophilicity may enhance bioavailability
N'-(2-hydroxy-4-methylbenzylidene)benzohydrazideMethyl substitution on aromatic ringAltered electronic properties affecting reactivity

This table illustrates how variations in halogen substitution and additional functional groups can significantly influence chemical behavior and biological activity.

Future Directions and Research Opportunities

The promising biological activities associated with 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide open avenues for future research:

  • In-depth Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects could lead to targeted therapies.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and efficacy in clinical settings.
  • Broader Biological Testing : Expanding testing to include various cancer cell lines and microbial strains to fully characterize its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-bromo-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial and antifungal effects . The molecular pathways involved include the disruption of cell wall synthesis and inhibition of protein synthesis in microorganisms.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Functional Outcomes

Compound Name Substituents/Bridging Groups Biological Activity/Application Reference ID
3-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide –Br at C3 of benzoyl; –OH at C2 of benzylidene Antifungal, anticancer (LSD1 inhibition)
3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH) –Cl instead of –Br at C3 of benzoyl LSD1-selective inhibitor; anticancer
N'-(3-Bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) –Br at C3, –OH at C4; –CH3 at C2 of benzoyl Antifungal (targets fungal GlcCer)
3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide –OH at C4 of benzylidene (vs. C2) Structural model for hydrogen bonding
3-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide –Br at C3,5 of benzylidene; –OH at C2 Enhanced halogen bonding interactions

Key Findings:

Halogen Substitution Effects :

  • The –Br substituent in 3-bromo derivatives enhances antifungal activity compared to –Cl analogues, likely due to increased lipophilicity and halogen bonding with target proteins (e.g., fungal sphingolipid synthases) .
  • In CHBH, the –Cl group enables selective LSD1 inhibition (IC50 = 0.89 µM), whereas brominated analogues may exhibit broader reactivity due to stronger electrophilicity .

Hydroxyl Group Position :
–OH at C2 (vs. C4) in the benzylidene moiety promotes intramolecular hydrogen bonding, stabilizing the E-configuration and influencing metal-chelation properties. For example, Cu(II) complexes of 2-hydroxy derivatives show higher urease inhibition (IC50 = 2.3 µM) compared to 4-hydroxy variants .

Antifungal Activity :

  • BHBM and its derivative D0 (3-bromo-N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide) exhibit potent activity against Cryptococcus neoformans (MIC = 1.56 µg/mL) and Candida albicans (MIC = 3.12 µg/mL) by targeting fungal glucosylceramide (GlcCer) synthesis, sparing mammalian cells .
  • In contrast, 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide shows moderate antifungal effects, suggesting that additional bromination (as in D0) or methyl groups (as in BHBM) optimize target binding .

Physicochemical and Crystallographic Comparisons

Table 2: Crystallographic and Hydrogen Bonding Data

Compound Name Dihedral Angle (°) Hydrogen Bonding Patterns Biological Implications Reference ID
3-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide 40.1 O–H···N (intra), N–H···O, O–H···O (inter) Stabilizes metal-binding sites
N'-(3,5-Dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide 29.7 O–H···O, N–H···O (layered 2D networks) Enhanced solubility for drug delivery
3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide 38.9 Similar to bromo analogue Retains LSD1 inhibition efficacy

Key Observations:

  • Dihedral Angles : Smaller angles (e.g., 29.7° in dibromo derivatives) correlate with increased planarity and π-π stacking, enhancing interactions with biological targets like DNA or enzymes .
  • Hydrogen Bond Networks : 3D networks in brominated derivatives improve thermal stability (decomposition >250°C), critical for pharmaceutical formulation .

Biological Activity

3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This compound belongs to a class of organic compounds known for their potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research. The unique structural features of this compound, including the presence of a bromine atom and a hydroxyl group, contribute to its biological efficacy.

Chemical Structure and Synthesis

The molecular formula of 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide is C14H12BrN2O2. The synthesis typically involves a condensation reaction between 3-bromobenzohydrazide and 2-hydroxybenzaldehyde, resulting in the formation of the hydrazone linkage with the elimination of water:

3 bromobenzohydrazide+2 hydroxybenzaldehyde3 bromo N 2 hydroxybenzylidene benzohydrazide+H2O\text{3 bromobenzohydrazide}+\text{2 hydroxybenzaldehyde}\rightarrow \text{3 bromo N 2 hydroxybenzylidene benzohydrazide}+\text{H}_2\text{O}

This reaction highlights the importance of the carbonyl group in aldehydes reacting with amine groups in hydrazides to form stable hydrazones.

Biological Activities

Research indicates that 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide exhibits various biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Its effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) assays. For instance, studies have indicated that similar compounds can exhibit MIC values as low as 1 μg/mL against certain pathogens, suggesting potent antibacterial activity .

Antifungal Activity

In antifungal studies, derivatives of benzohydrazides, including 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, have demonstrated efficacy against fungi such as Candida neoformans. Some related compounds achieved complete eradication of fungal cells at concentrations as low as 0.25 μg/mL in time-kill assays .

Anticancer Potential

The cytotoxic effects on cancer cell lines have been a focal point in evaluating the therapeutic potential of this compound. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer progression and induce apoptosis in cancer cells. Notably, studies have reported that similar hydrazone derivatives possess selective antitumor activity against various cancer cell lines, including breast adenocarcinoma and leukemia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazone derivatives. The presence of halogen substituents, such as bromine in this compound, has been linked to enhanced biological activity due to increased lipophilicity and potential interactions with biological targets .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications:

Compound NameStructural FeaturesBiological Activity Profile
4-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide Bromine on ring AVariable; requires further study
N'-(4-chlorobenzylidene)benzohydrazide Chlorine instead of brominePotentially different reactivity
3,5-Dichloro-N'-(2-hydroxybenzylidene)benzohydrazide Two chlorine atomsIncreased lipophilicity may enhance bioavailability
N'-(2-hydroxy-4-methylbenzylidene)benzohydrazide Methyl substitution on aromatic ringAltered electronic properties affecting reactivity

Case Studies

Several case studies have highlighted the effectiveness of hydrazone derivatives:

  • Antifungal Efficacy : A study evaluated several acylhydrazones against Candida species, where compounds similar to 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide exhibited low MIC values and fungicidal properties .
  • Antitumor Activity : In vitro tests on human cancer cell lines demonstrated that certain hydrazone derivatives could induce apoptosis and inhibit cell proliferation effectively .

Q & A

Q. What are the standard synthesis protocols for 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, and how are intermediates characterized?

The compound is synthesized via condensation of 3-bromo-2-hydroxybenzaldehyde with benzohydrazide derivatives under reflux in ethanol. Key intermediates are characterized using elemental analysis, IR spectroscopy (to confirm C=N and O–H stretching at ~1600 cm⁻¹ and ~3400 cm⁻¹, respectively), and UV-Vis spectroscopy (to monitor electronic transitions in the 250–400 nm range). Solvent choice and reaction time significantly impact yield .

Q. How is the crystal structure of this Schiff base determined, and what intermolecular interactions stabilize its lattice?

X-ray crystallography using SHELX software (e.g., SHELXL-97) reveals a near-planar conformation with dihedral angles between aromatic rings (~10.2°). The structure is stabilized by intramolecular O–H⋯N hydrogen bonds and intermolecular O–H⋯O interactions involving lattice water molecules. Crystallographic data are deposited in the Cambridge Structural Database (CCDC entries) .

Q. What spectroscopic techniques are used to confirm tautomerism in 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide?

IR spectroscopy identifies enol-imine vs. keto-amine tautomers via shifts in ν(C=N) and ν(N–H) bands. UV-Vis spectra in solvents of varying polarity (e.g., DMSO vs. ethanol) reveal solvatochromic effects, indicating tautomeric equilibrium. NMR (¹H/¹³C) further resolves proton environments near the hydrazone bridge .

Advanced Research Questions

Q. How does 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide act as a ligand in transition metal complexes, and what catalytic/biological properties emerge?

The compound forms octahedral complexes with Co(II), Ni(II), and Cu(II), confirmed by magnetic susceptibility and electronic spectra (d-d transitions at 500–700 nm). These complexes exhibit enhanced DNA-binding affinity (via intercalation) and cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ ~15 µM). Catalytic applications include oxidovanadium(V) complexes for organic transformations .

Q. What mechanisms underlie its antifungal activity against Cryptococcus neoformans?

The compound inhibits fungal glucosylceramide (GlcCer) synthase, disrupting membrane integrity. In vivo studies show additive effects with fluconazole, reducing fungal burden in murine models. Structural analogs (e.g., bromo-substituted derivatives) exhibit improved selectivity for fungal over mammalian enzymes .

Q. How does computational modeling predict its interaction with biological targets like α-amylase or histone demethylases?

Molecular docking (AutoDock/Vina) reveals hydrogen bonding with α-amylase catalytic residues (e.g., Asp197, Glu233) and hydrophobic interactions. For LSD1 inhibition, the hydrazide moiety chelates iron in the enzyme’s active site, validated by binding energy calculations (ΔG ~−9.2 kcal/mol) and MD simulations .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., varying IC₅₀ values) arise from differences in cell lines, assay conditions (e.g., serum content), or tautomer prevalence. Control experiments should standardize solvent polarity, confirm tautomeric form via spectroscopy, and use isogenic cell models. Meta-analyses of CCDC structural data can correlate activity with substituent positioning .

Q. How do solvation effects influence its chemical reactivity and tautomeric equilibrium?

Polar solvents (e.g., DMSO) stabilize the enol-imine tautomer via hydrogen bonding, altering redox potentials and nucleophilicity. Solvatochromic shifts correlate with Kamlet-Taft parameters (π*, α, β). TD-DFT calculations validate experimental UV-Vis trends, linking solvation to charge-transfer transitions .

Methodological Notes

  • Data Reproducibility : Always cross-reference CCDC entries (e.g., CCDC 1887945) for structural validation .
  • Contradictions : Reconcile biological data by controlling tautomerism and solvent effects .
  • Advanced Techniques : Combine XRD, spectroscopy, and docking to map structure-activity relationships .

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